Amberlite(r) ira-67
Description
BenchChem offers high-quality Amberlite(r) ira-67 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amberlite(r) ira-67 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65899-87-8 | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: High-Efficiency Separation of Organic Acids Using Amberlite™ IRA-67 Weak Anion Exchange Chromatography
Abstract
This technical guide provides a comprehensive framework for the separation of organic acids from aqueous solutions using Amberlite™ IRA-67, a weak anion exchange resin. The document elucidates the fundamental principles of weak anion exchange chromatography, detailing the unique properties of Amberlite™ IRA-67 that make it particularly suitable for this application. A detailed, step-by-step protocol for column preparation, sample loading, elution, and resin regeneration is presented, underscored by scientific rationale for each procedural choice. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors engaged in the purification and analysis of organic acids.
Introduction: The Principle of Weak Anion Exchange Chromatography for Organic Acid Separation
Weak anion exchange (WAX) chromatography is a powerful liquid chromatographic technique for the separation of molecules based on their net negative charge. The stationary phase, in this case, Amberlite™ IRA-67, possesses weakly basic functional groups, typically tertiary amines, which are positively charged at a pH below their pKa.[1][2] This charge allows for the reversible binding of anionic species, such as organic acids in their deprotonated (conjugate base) form.
The separation of a mixture of organic acids is achieved by exploiting the differences in their pKa values.[3] Organic acids with lower pKa values will be more readily deprotonated at a given pH and will thus bind more strongly to the positively charged resin. Elution is typically accomplished by decreasing the pH of the mobile phase, which protonates the functional groups on the resin, reducing its positive charge and causing the release of the bound anions. Alternatively, elution can be achieved by increasing the concentration of a competing anion in the mobile phase.
Amberlite™ IRA-67 is a gel-type, acrylic-divinylbenzene weak anion exchange resin with tertiary amine functionality.[4][5] Its hydrophilic acrylic structure offers exceptional resistance to organic fouling and high physical stability, making it a robust choice for complex sample matrices often encountered in drug development and fermentation broths.[4][6] This resin has demonstrated high adsorption capacity for various organic acids, including hyaluronic acid and lactic acid.[7][8]
Key Properties of Amberlite™ IRA-67
A thorough understanding of the resin's properties is critical for designing an effective separation protocol.
| Property | Value | Source |
| Matrix | Crosslinked acrylic | [4] |
| Functional Group | Tertiary amine | [4][5] |
| Physical Form | White, translucent, spherical beads | [4] |
| Ionic Form as Shipped | Free base (FB) | [4] |
| Total Exchange Capacity | ≥ 1.60 eq/L (FB form) | [4] |
| Water Retention Capacity | 56.0 – 62.0% (FB form) | [4] |
| Particle Diameter | 500 – 750 µm | [4] |
| Operating Temperature Range | 5 – 60°C (41 – 140°F) | [4] |
| Operating pH Range | 0 - 9 | [9] |
Experimental Protocol: Separation of a Model Mixture of Organic Acids
This protocol outlines the separation of a model mixture of lactic acid (pKa ~3.86), acetic acid (pKa ~4.76), and succinic acid (pKa1 ~4.21, pKa2 ~5.64).
Materials and Reagents
-
Amberlite™ IRA-67 resin
-
Chromatography column (e.g., 1.5 cm inner diameter, 30 cm length)
-
Peristaltic pump or gravity flow setup
-
pH meter
-
Fraction collector (optional)
-
Analytical balance
-
Deionized (DI) water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M
-
Lactic acid
-
Acetic acid
-
Succinic acid
-
Mobile phase buffers (e.g., acetate or phosphate buffers) at various pH values
Column Packing and Resin Conditioning
Proper column packing is crucial for achieving high-resolution separations. The following "wet packing" method is recommended to avoid air entrapment.
Diagram of the Column Packing and Conditioning Workflow:
Caption: Workflow for packing and conditioning the Amberlite™ IRA-67 column.
Step-by-Step Protocol:
-
Resin Slurry Preparation: In a beaker, create a slurry of Amberlite™ IRA-67 resin in DI water (approximately 1:1 resin to water ratio). Gently stir to remove any air bubbles.
-
Column Packing: With the column outlet closed, pour the resin slurry into the column in a single, continuous motion.
-
Settling: Open the column outlet and allow the resin to settle, ensuring a uniform bed is formed. Maintain a layer of water above the resin bed at all times to prevent it from running dry.
-
Initial Wash: Once the resin bed has stabilized, wash the column with 2-3 bed volumes (BV) of DI water to remove any impurities and fine particles.
-
Acid Wash (Protonation): Wash the column with 2 BV of 1 M HCl. This step ensures that the tertiary amine functional groups are fully protonated (positively charged).
-
Neutralization Rinse: Rinse the column with DI water until the pH of the effluent is neutral (pH ~7).
-
Base Wash (Free Base Form): Wash the column with 2 BV of 1 M NaOH to convert the resin to its free base form.
-
Final Rinse: Rinse the column with DI water until the pH of the effluent is neutral.
-
Equilibration: Equilibrate the column with the starting mobile phase buffer (e.g., pH 6.0) by passing at least 5 BV through the column. The pH of the effluent should be the same as the starting buffer.
Sample Loading and Separation
The principle of separation relies on the differential binding affinities of the organic acids based on their pKa values.
Diagram of the Separation Mechanism:
Caption: Relative binding strength of organic acids to Amberlite™ IRA-67.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the organic acid mixture in the starting buffer (pH 6.0). Ensure the pH of the sample is adjusted to the starting buffer's pH to promote binding.
-
Sample Loading: Apply the prepared sample to the top of the column at a controlled flow rate (e.g., 1-2 mL/min for a 1.5 cm ID column).
-
Washing: After loading, wash the column with 2-3 BV of the starting buffer to remove any unbound or weakly bound components.
-
Elution: Elute the bound organic acids using a stepwise or linear pH gradient, from higher to lower pH.
-
Step 1 (Elution of Acetic Acid): Apply a mobile phase with a pH of approximately 5.0. This will protonate the acetate, causing it to lose its charge and elute from the column.
-
Step 2 (Elution of Succinic Acid): Decrease the mobile phase pH to around 4.5 to elute succinic acid.
-
Step 3 (Elution of Lactic Acid): Further decrease the mobile phase pH to approximately 4.0 to elute the most strongly bound lactic acid.
-
-
Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target organic acids using a suitable analytical method (e.g., HPLC, titration).
Resin Regeneration
Amberlite™ IRA-67 can be regenerated and reused multiple times, making it a cost-effective choice.[9][10]
Step-by-Step Protocol:
-
Strong Acid Wash: Wash the column with 2-3 BV of 1 M HCl to remove any strongly bound anions.
-
DI Water Rinse: Rinse with DI water until the effluent is neutral.
-
Strong Base Wash: Wash the column with 2-3 BV of 1 M NaOH to return the resin to its free base form.
-
Final Rinse: Rinse with DI water until the effluent is neutral.
-
Storage: For short-term storage, keep the resin in the final rinse water. For long-term storage, consult the manufacturer's recommendations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Separation/Resolution | - Improper column packing (channeling)- Flow rate too high- Inappropriate pH gradient | - Repack the column using the wet slurry method.- Reduce the flow rate to allow for equilibrium.- Optimize the pH gradient; a shallower gradient may improve resolution. |
| Low Recovery of Organic Acids | - Irreversible binding- Elution pH not low enough | - Ensure the final elution step uses a sufficiently low pH to protonate all target acids.- Perform a more stringent regeneration wash with a higher concentration of acid. |
| High Backpressure | - Clogged column frit- Resin fines- Sample precipitation | - Clean or replace the column frit.- Ensure the resin was properly washed to remove fines before packing.- Filter the sample before loading. |
Conclusion
The use of Amberlite™ IRA-67 in a column chromatography setup provides an effective and reliable method for the separation of organic acids. Its high capacity, physical stability, and resistance to organic fouling make it a superior choice for various applications in research and industrial settings. By carefully controlling the pH of the mobile phase, researchers can achieve high-resolution separation of complex organic acid mixtures. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the development of specific separation methods tailored to the user's needs.
References
-
Development of In Situ Product Recovery (ISPR) System Using Amberlite IRA67 for Enhanced Biosynthesis of Hyaluronic Acid by Streptococcus zooepidemicus. (2023). National Institutes of Health (NIH). [Link]
-
Haslaniza, H., Wan Yaacob, W. A., SaifulIrwan, Z., & Maskat, M. Y. (2015). Potential of Amberlite IRA 67 Resin for Deacidification of Organic Acids in Noni Juice. Der Pharma Chemica, 7(12), 62-69. [Link]
-
Performance and Stability of Amberlite™ IRA-67 Ion Exchange Resin for Product Extraction and pH Control during Homolactic Fermentation of Corn Stover Sugars. ResearchGate. [Link]
-
AmberliteTM IRA67: A novel and efficient ion exchange resin catalyst for the synthesis of 1, 8-dioxoxanthene derivatives. Taylor & Francis Online. [Link]
-
Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry. [Link]
- Purification of organic acids using anion exchange chromatography.
-
Table of Acids with Ka and pKa Values. University of California, Santa Barbara, CLAS. [Link]
-
When should I choose weak ion exchange SPE phases?. Biotage. [Link]
-
How to Pack a Column (for Column Chromatography). YouTube. [Link]
-
Weakly Basic Anion Exchangers. Merck Millipore. [Link]
-
Amberlite resin for column chromatography. Reddit. [Link]
-
Amberlite resin for column chromatography and product purification. Reddit. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
Ion Exchange Chromatography Resins and Methods. G-Biosciences. [Link]
-
Study of the separation process of tartaric acid by ion-exchange with solid anionites amberlite IRA-67 and amberlite IRA-410. ResearchGate. [Link]
-
Effective isolation of succinic acid from aqueous media with the use of anion exchange resins. National Institutes of Health (NIH). [Link]
-
pKa values of common acids. YouTube. [Link]
- Method for regenerating weakly basic anion exchange resin.
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Analytical Methods for Organic Acids : Shimadzu (België) [shimadzu.be]
- 4. dupont.com [dupont.com]
- 5. AMBERLITE IRA67, ION-EXCHANGE RESIN | GFS Chemicals [gfschemicals.com]
- 6. DuPont™ AmberLite™ IRA67 [dupont.com]
- 7. Development of In Situ Product Recovery (ISPR) System Using Amberlite IRA67 for Enhanced Biosynthesis of Hyaluronic Acid by Streptococcus zooepidemicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
Efficient Sample Desalting Utilizing Tandem Cation/Anion Exchange SPE with Amberlite IRA-67
Introduction: The Critical Role of Desalting in High-Sensitivity Analysis
In the landscape of modern analytical science, the presence of high concentrations of salts in biological and chemical samples represents a significant challenge. Salts can interfere with a multitude of downstream applications, including mass spectrometry (MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, for instance, salts can cause ion suppression, leading to a significant reduction in the signal intensity of the analyte of interest.[1] For HPLC, high salt concentrations can affect chromatographic resolution and even damage the column. Therefore, the effective removal of salts, or desalting, is a critical step in sample preparation to ensure data quality and protect analytical instrumentation.
This application note provides a comprehensive guide to a robust and efficient method for sample desalting using a tandem solid-phase extraction (SPE) approach. This method combines a strong cation exchange (SCX) resin with a weak anion exchange (WAX) resin, specifically Amberlite IRA-67, to effectively remove a broad range of salts while allowing for the recovery of neutral analytes. This technique is particularly valuable for researchers, scientists, and drug development professionals who require high-purity samples for their analytical workflows.
Principle of Tandem Ion Exchange SPE for Desalting
Tandem ion exchange SPE leverages the complementary nature of cation and anion exchange resins to remove both the cationic and anionic components of salts from a sample.[2][3] The sample is passed through two SPE cartridges connected in series. The first cartridge contains a strong cation exchange resin, which captures positively charged ions (e.g., Na⁺, K⁺, Ca²⁺). The second cartridge is packed with a weak anion exchange resin, Amberlite IRA-67, which retains negatively charged ions (e.g., Cl⁻, SO₄²⁻, PO₄³⁻). Neutral analytes, which do not possess a net charge, pass through both cartridges unretained and are collected in the eluate.
The choice of a strong cation exchanger paired with a weak anion exchanger is deliberate. Strong cation exchangers, such as those with sulfonic acid functional groups, are ionized over a wide pH range, ensuring efficient capture of cations.[2] Weak anion exchangers, like the tertiary amine functional groups of Amberlite IRA-67, are most effective at binding anions of strong acids and can be easily regenerated.[2][4] This combination provides a versatile and high-capacity system for desalting. A notable and validated pairing for desalting applications involves the use of a strong acid cation exchanger like Amberlite 200CT with the weak base anion exchanger Amberlite IRA-67.[5]
Featured Resin: Amberlite IRA-67 - A Profile
Amberlite IRA-67 is a gel-type, weakly basic anion exchange resin with a crosslinked acrylic matrix.[4][6] Its key features make it highly suitable for desalting and other purification applications:
-
High Capacity: Amberlite IRA-67 exhibits a high total exchange capacity, allowing for the efficient removal of a significant amount of anions from the sample.[6]
-
Organic Fouling Resistance: Its hydrophilic acrylic structure provides excellent resistance to organic fouling, which is particularly beneficial when working with complex biological samples.[4][6]
-
Effective Adsorption and Desorption: It allows for the effective adsorption of anions and their subsequent desorption during regeneration, ensuring the longevity and reusability of the SPE cartridge.[7]
-
Versatility: Beyond desalting, Amberlite IRA-67 is used in a variety of applications including de-acidification, isolation of acidic natural products, and purification of pharmaceuticals.[7][8]
Experimental Workflow: A Visual Guide
The following diagram illustrates the workflow for tandem cation/anion exchange SPE for sample desalting.
Caption: Tandem SPE workflow for sample desalting.
Mechanism of Desalting
The underlying mechanism of desalting via tandem ion exchange is a two-stage process of ion capture.
Caption: Mechanism of ion removal in tandem SPE.
Quantitative Resin Properties
For successful implementation of this protocol, understanding the properties of the selected ion exchange resins is crucial.
| Property | Amberlite 200CT (SCX) | Amberlite IRA-67 (WAX) | Reference |
| Functional Group | Sulfonic Acid | Tertiary Amine | [6],[4] |
| Matrix | Macroporous Styrene-divinylbenzene | Gel-type Acrylic | [6],[4] |
| Ionic Form as Shipped | Na⁺ or H⁺ | Free Base | [6],[4] |
| Total Exchange Capacity | ≥ 1.8 eq/L | ≥ 1.6 eq/L | [6],[4] |
| Operating pH Range | 0 - 14 | 0 - 9 | [6],[4] |
Detailed Protocol for Tandem SPE Desalting
This protocol is designed for the desalting of neutral analytes from an aqueous sample. It is recommended to optimize the sample volume and flow rate based on the specific salt concentration and analyte properties.
Materials:
-
Strong Cation Exchange (SCX) SPE Cartridge (e.g., containing Amberlite 200CT)
-
Weak Anion Exchange (WAX) SPE Cartridge (containing Amberlite IRA-67)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized (DI) Water
-
Sample containing neutral analyte(s) and dissolved salts
-
Collection Vials
Protocol Steps:
-
Cartridge Preparation and Conditioning:
-
Place the SCX cartridge on the vacuum manifold.
-
Wash the SCX cartridge with 3-5 mL of methanol to wet the resin and remove any organic impurities.
-
Rinse the SCX cartridge with 3-5 mL of DI water to remove the methanol.
-
Repeat the conditioning and rinsing steps for the Amberlite IRA-67 (WAX) cartridge.
-
-
Cartridge Equilibration:
-
Pass 3-5 mL of DI water through both the SCX and WAX cartridges to equilibrate them to a neutral pH. Ensure the resin beds do not go dry.
-
-
Tandem Assembly:
-
Sample Loading:
-
Ensure your sample is dissolved in DI water. The pH of the sample should be near neutral to prevent ionization of the analyte of interest.
-
Load the sample onto the tandem cartridge system at a slow, controlled flow rate (approximately 1-2 mL/min). A slow flow rate ensures sufficient residence time for efficient ion exchange.
-
-
Washing:
-
After the entire sample has passed through the cartridges, wash the tandem system with 2-3 mL of DI water. This step ensures that any remaining neutral analyte is washed through into the collection vial.
-
-
Elution and Collection:
-
The desalted sample, containing the neutral analyte, is collected as it passes through the tandem cartridge system during the loading and washing steps.
-
-
Resin Regeneration (Optional, for re-use):
-
Disconnect the cartridges.
-
SCX Cartridge (Amberlite 200CT): Regenerate by passing 5-10 mL of a strong acid (e.g., 1-2 M HCl) through the cartridge, followed by a thorough rinse with DI water until the eluate is neutral.[9][10]
-
WAX Cartridge (Amberlite IRA-67): Regenerate by passing 5-10 mL of a weak base (e.g., 0.5-1 M NaOH) through the cartridge, followed by a thorough rinse with DI water until the eluate is neutral.[10][11]
-
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The efficacy of the desalting process can be easily monitored by measuring the conductivity of the eluate. A significant drop in conductivity between the initial sample and the collected eluate indicates successful salt removal. Additionally, analyzing a blank sample (DI water) through the same process can confirm that no ionic species are leaching from the SPE cartridges. For quantitative applications, it is recommended to run a standard of the analyte of interest through the desalting process to determine the recovery rate.
Conclusion
The tandem cation/anion exchange SPE method, utilizing a strong cation exchanger like Amberlite 200CT and a weak anion exchanger such as Amberlite IRA-67, provides a highly effective and reliable solution for sample desalting. This approach is broadly applicable across various scientific disciplines, enabling researchers to obtain high-quality data from sensitive analytical instruments. The high capacity and robustness of Amberlite IRA-67, combined with the efficiency of the tandem setup, make this a valuable tool for any laboratory engaged in the analysis of samples where salt interference is a concern.
References
-
N.N., (2019). Tandem Cation/Anion Exchange SPE Cartridge Method for Sample Desalting for HPLC Analysis of Soluble Dietary Fiber: Development and Inter-laboratory Validation. ResearchGate. [Link]
-
Biotage, (2023). When should I choose weak ion exchange SPE phases?. Biotage. [Link]
-
PubMed, (2019). Tandem Cation/Anion Exchange SPE Cartridge Method for Sample Desalting for HPLC Analysis of Soluble Dietary Fiber: Development and Inter-laboratory Validation. PubMed. [Link]
-
SAMCO Technologies, (n.d.). What to Know About Ion Exchange Resin Regeneration. SAMCO Technologies. [Link]
-
NIH, (n.d.). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. National Institutes of Health. [Link]
-
Waters Corporation, (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
Sources
- 1. biagua.com [biagua.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chromatographic ion-exchange resins V. Strong and weak cation-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dupont.com [dupont.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tandem Cation/Anion Exchange SPE Cartridge Method for Sample Desalting for HPLC Analysis of Soluble Dietary Fiber: Development and Inter-laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
- 10. What to Know About Ion Exchange Resin Regeneration - SAMCO Technologies [samcotech.com]
- 11. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactic Acid Adsorption on Amberlite IRA-67
Welcome to the technical support center for the application of Amberlite IRA-67 in lactic acid adsorption. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.
The Science of pH in Lactic Acid Adsorption
Amberlite IRA-67 is a weak base anion exchange resin with a gel-type acrylic matrix and tertiary amine functional groups.[1][2] Its efficiency in adsorbing lactic acid is critically dependent on the pH of the solution. The underlying principle lies in the interplay between the pKa of lactic acid and the ionization state of the resin's functional groups.
Lactic acid has a pKa of approximately 3.86.[3][4] This means that at a pH below 3.86, lactic acid exists predominantly in its undissociated (protonated) form (HL). At a pH above 3.86, it is primarily in its dissociated (unprotonated) lactate form (L⁻).
The tertiary amine functional groups (R₃N) on the Amberlite IRA-67 resin are also subject to protonation. In an acidic environment, they become protonated (R₃NH⁺), creating a positively charged site that can interact with anions.
For optimal adsorption of lactic acid onto a weak base anion exchanger like Amberlite IRA-67, the goal is to have the lactic acid in its undissociated form to facilitate adsorption, which occurs most effectively at a pH below the pKa of lactic acid.[5][6] Studies have shown high removal efficiency for lactic acid using Amberlite IRA-67 at a pH of 2.0.[7] One study observed a maximum adsorption capacity of 150 mg/g at an initial pH of 3.[8]
Adsorption Mechanism at Optimal pH
The primary mechanism for lactic acid adsorption on Amberlite IRA-67 at a pH below its pKa is thought to be a form of non-ionic adsorption, potentially involving hydrogen bonding between the undissociated lactic acid and the functional groups of the resin.
Caption: Adsorption of undissociated lactic acid onto Amberlite IRA-67 at low pH.
Experimental Protocols
Resin Preparation and Activation
Proper preparation of the Amberlite IRA-67 resin is crucial for achieving optimal performance and reproducible results. The as-shipped resin needs to be conditioned to ensure the functional groups are in the appropriate ionic form and to remove any preservatives.
Materials:
-
Amberlite IRA-67 resin
-
1 M HCl
-
1 M NaOH
-
Deionized (DI) water
-
Glass column or beaker
Procedure:
-
Measure the desired amount of Amberlite IRA-67 resin.
-
Wash the resin with 3-4 bed volumes of DI water to remove any impurities.
-
To activate the resin, treat it with 2-3 bed volumes of 1 M HCl. This step ensures the tertiary amine groups are protonated.
-
Rinse the resin with DI water until the effluent is neutral (pH ~7).
-
Condition the resin by passing 2-3 bed volumes of 1 M NaOH.
-
Finally, wash the resin with DI water until the pH of the effluent is neutral.[9]
Determining the Optimal pH for Lactic Acid Adsorption (Batch Study)
This experiment will help you determine the pH at which Amberlite IRA-67 exhibits the maximum adsorption capacity for lactic acid under your specific experimental conditions.
Materials:
-
Prepared Amberlite IRA-67 resin
-
Lactic acid solution of known concentration (e.g., 10 g/L)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or sealed containers
-
Shaker or magnetic stirrer
-
pH meter
-
Analytical method to determine lactic acid concentration (e.g., HPLC)
Procedure:
-
Prepare a series of lactic acid solutions and adjust their pH to values ranging from 2.0 to 7.0 (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using 0.1 M HCl or 0.1 M NaOH.
-
Add a fixed amount of the prepared Amberlite IRA-67 resin (e.g., 1 g) to a fixed volume of each pH-adjusted lactic acid solution (e.g., 50 mL) in separate flasks.
-
Seal the flasks and place them on a shaker at a constant speed and temperature for a predetermined equilibrium time (e.g., 24 hours).
-
After reaching equilibrium, filter the resin from the solution.
-
Measure the final pH of each solution.
-
Determine the final lactic acid concentration in each solution using your analytical method.
-
Calculate the amount of lactic acid adsorbed per unit mass of resin (qₑ) using the following equation:
qₑ = (C₀ - Cₑ) * V / m
Where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial lactic acid concentration (mg/L)
-
Cₑ is the equilibrium lactic acid concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the resin (g)
-
-
Plot qₑ versus the final pH to identify the optimal pH for adsorption.
Caption: Workflow for determining the optimal pH for lactic acid adsorption.
Troubleshooting Guide & FAQs
| Issue/Question | Possible Cause(s) | Recommended Action(s) |
| Low lactic acid adsorption capacity. | Incorrect pH: The pH of the solution may be too high (above the pKa of lactic acid). | Verify the pH of your lactic acid solution before and after the experiment. Ensure the pH is maintained in the optimal range (typically below 3.86).[5] |
| Improper resin activation: The resin may not have been properly conditioned, leading to fewer available active sites. | Repeat the resin preparation and activation protocol, ensuring thorough washing between steps.[9] | |
| Competitive inhibition: Other anionic species in your sample may be competing with lactate for adsorption sites. | Consider a pre-treatment step to remove interfering ions if working with complex matrices like fermentation broths. | |
| Inconsistent or non-reproducible results. | Incomplete equilibration: The contact time may not be sufficient for the system to reach equilibrium. | Perform a kinetic study to determine the time required to reach equilibrium for your specific conditions. |
| Temperature fluctuations: Adsorption can be temperature-dependent. The adsorption of lactic acid on Amberlite IRA-67 has been reported to be an exothermic process, meaning adsorption decreases with increasing temperature.[10] | Conduct experiments in a temperature-controlled environment. | |
| Resin fouling. | Presence of high molecular weight organics: Compounds like proteins or humic acids can foul the resin, blocking pores and active sites.[1][2] | Pre-filter your sample to remove large molecules. Implement a regular, more rigorous regeneration and cleaning protocol for the resin. |
| Why is a weak base anion exchanger like Amberlite IRA-67 preferred over a strong base one for lactic acid recovery? | Weak base resins generally show better performance for the adsorption of weak acids like lactic acid.[9] They can be regenerated more easily and with less stringent conditions compared to strong base resins, which can be a significant advantage in terms of operational costs and resin longevity. | |
| My adsorption capacity increases with increasing pH, which contradicts the theory. Why could this be happening? | While the primary mechanism for weak acid adsorption on weak base resins favors low pH, some studies on other organic acids and phenolic compounds with Amberlite IRA-67 have reported increased adsorption with increasing pH, closer to neutral.[11][12] This could be due to a different adsorption mechanism becoming dominant, possibly involving ion exchange with the protonated form of the resin. The exact behavior can be influenced by the specific organic acid and the overall composition of the solution. | This highlights the importance of performing a pH optimization study for your specific application. If you observe this trend, it is a valid result for your system. Ensure your experimental controls are robust to confirm this finding. |
Data Summary
| Parameter | Value | Source |
| Resin Type | Weak base anion exchanger | [1][2] |
| Matrix | Acrylic, Gel | [1] |
| Functional Group | Tertiary Amine | [1] |
| Lactic Acid pKa | ~3.86 | [3][4] |
| Optimal Adsorption pH | Below pKa (e.g., 2.0 - 3.0) | [5][7][8] |
| Reported Adsorption Capacity | 150 mg/g at pH 3 | [8] |
References
-
Gao, Q., Liu, F., Zhang, T., Zhang, J., Jia, S., et al. (2010). The Role of Lactic Acid Adsorption by Ion Exchange Chromatography. PLoS ONE, 5(11), e13948. Available from: [Link]
-
Mondal, D., et al. (2022). Ion-Exchange Technology for Lactic Acid Recovery in Downstream Processing: Equilibrium and Kinetic Parameters. MDPI. Available from: [Link]
-
D'Alessandro, N., et al. (2021). Adsorption Behaviour of Lactic Acid on Granular Activated Carbon and Anionic Resins: Thermodynamics, Isotherms and Kinetic Studies. MDPI. Available from: [Link]
-
Gao, Q., et al. (2010). Thermodynamic parameters for adsorption of lactic acid onto Amberlite IRA-67 at different temperatures. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2020). Extractive Adsorption of Lactic Acid from Fermentation Broth on a Novel Ion Exchange Resin Impregnated by [Bmim]PF6 Ionic Liquid. ACS Omega. Available from: [Link]
-
Yadav, S., et al. (2023). Development of In Situ Product Recovery (ISPR) System Using Amberlite IRA67 for Enhanced Biosynthesis of Hyaluronic Acid by Streptococcus zooepidemicus. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2018). Effect of pH on the lactic acid removal efficiency for four anionic... Available from: [Link]
-
Hashim, H., et al. (2018). Effect of pH on Adsorption of Organic Acids and Phenolic Compounds by Amberlite IRA 67 Resin. ResearchGate. Available from: [Link]
-
Wikipedia. Lactic acid. Available from: [Link]
- Zaini, M. A. A., et al. (2021). Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review. e-ISSN, 2289-1528.
-
WaterSurplus. AMBERLITE™ IRA67. Available from: [Link]
-
Taylor & Francis Online. (2019). AmberliteTM IRA67: A novel and efficient ion exchange resin catalyst for the synthesis of 1, 8-dioxoxanthene derivatives. Available from: [Link]
-
Semantic Scholar. (2018). EFFECT OF pH ON ADSORPTION OF ORGANIC ACIDS AND PHENOLIC COMPOUNDS BY AMBERLITE IRA 67 RESIN. Available from: [Link]
-
Gao, Q., et al. (2010). The role of lactic acid adsorption by ion exchange chromatography. SciSpace. Available from: [Link]
-
Yeast Metabolome Database. L-Lactic acid (YMDB00247). Available from: [Link]
-
Proprep. What is the pKa of lactic acid, and how does it influence its behavior in biochemical pathways?. Available from: [Link]
-
FooDB. Showing Compound L-Lactic acid (FDB003294). Available from: [Link]
Sources
- 1. dupont.com [dupont.com]
- 2. DuPont™ AmberLite™ IRA67 [dupont.com]
- 3. Lactic acid - Wikipedia [en.wikipedia.org]
- 4. proprep.com [proprep.com]
- 5. mdpi.com [mdpi.com]
- 6. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of In Situ Product Recovery (ISPR) System Using Amberlite IRA67 for Enhanced Biosynthesis of Hyaluronic Acid by Streptococcus zooepidemicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Lactic Acid Adsorption by Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Amberlite IRA-67 in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterogenous catalysis, the selection of an appropriate solid-supported catalyst is paramount to achieving optimal reaction efficiency, selectivity, and sustainability. Among the myriad of options, ion exchange resins have carved a significant niche as versatile and reusable catalysts. This guide provides an in-depth, cross-validated comparison of Amberlite IRA-67, a weakly basic anion exchange resin, with other commercially available resin catalysts. Our focus is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions for their synthetic endeavors.
Understanding Amberlite IRA-67: A Profile
Amberlite IRA-67 is a gel-type, weakly basic anion exchange resin characterized by a crosslinked acrylic matrix and tertiary amine functional groups.[1][2] This structure imparts a unique combination of properties, including high capacity and exceptional physical stability.[2] Unlike its strongly basic counterparts, which possess quaternary ammonium groups, the tertiary amine functionality of Amberlite IRA-67 results in a milder basicity. This characteristic can be advantageous in reactions sensitive to strongly basic conditions, minimizing the formation of byproducts and enhancing selectivity.
The catalytic action of Amberlite IRA-67, and other basic resins, hinges on the ability of the amine groups to activate substrate molecules. In reactions such as aldol and Knoevenagel condensations, the resin's basic sites facilitate the deprotonation of a carbon acid, generating a nucleophilic carbanion that subsequently attacks a carbonyl electrophile. The heterogeneous nature of the resin simplifies catalyst removal from the reaction mixture, enabling straightforward product purification and catalyst recycling.
Cross-Validation of Catalytic Performance
To provide a comprehensive assessment, we will now delve into a comparative analysis of Amberlite IRA-67's catalytic activity in several cornerstone organic transformations.
Synthesis of Pyran Annulated Heterocycles
In a comparative study on the synthesis of pyran annulated heterocycles, the catalytic efficacy of Amberlite IRA-67 was evaluated against other ion exchange resins, including Amberlyst A21 (a weak base resin with a polystyrene matrix and tertiary amine functionality), Amberlyst A26 OH, and Amberlite IRA 400 OH (both strong base resins). The results indicated that while Amberlite IRA-67 did catalyze the reaction, it required a significantly longer reaction time of 2 hours for complete conversion. In contrast, Amberlyst A21 facilitated the reaction to completion in a much shorter timeframe. The strongly basic resins, Amberlyst A26 OH and Amberlite IRA 400 OH, were found to be less efficient, leading to the formation of multiple side products and resulting in inferior yields.[3]
Table 1: Comparison of Basic Resins in the Synthesis of a Pyran Derivative [3]
| Catalyst | Resin Type | Matrix | Functional Group | Reaction Time for Complete Conversion |
| Amberlite IRA-67 | Weak Base Anion | Acrylic | Tertiary Amine | 2 hours |
| Amberlyst A21 | Weak Base Anion | Polystyrene | Tertiary Amine | Shorter than IRA-67 |
| Amberlyst A26 OH | Strong Base Anion | Polystyrene | Quaternary Ammonium | > 2 hours (with side products) |
| Amberlite IRA 400 OH | Strong Base Anion | Polystyrene | Quaternary Ammonium | > 2 hours (with side products) |
This comparative data underscores the importance of both the basicity and the polymer matrix of the resin in determining catalytic activity and selectivity. While both Amberlite IRA-67 and Amberlyst A21 are weakly basic, the difference in their matrix composition (acrylic vs. polystyrene) likely influences substrate accessibility to the active sites and, consequently, the reaction rate.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by basic entities. While specific head-to-head comparative studies detailing the performance of Amberlite IRA-67 against other weak basic resins in this reaction are not abundant in the readily available literature, studies on individual resins provide valuable insights. For instance, Amberlite IRA-67 has been successfully employed as a catalyst in the synthesis of 1,8-dioxoxanthene derivatives, a reaction that proceeds via a Knoevenagel-type mechanism. In this application, the resin demonstrated high efficiency, affording excellent yields (88–98%) in short reaction times.[4] A significant advantage highlighted was the catalyst's reusability; it could be recovered and reused for up to six consecutive cycles with only a minor decrease in activity.[4]
To provide a framework for comparison, it is instructive to consider the general characteristics of other weak basic resins that could be employed for this transformation. For example, Purolite A-100, a macroporous polystyrene-based weak base anion resin with tertiary amine functionality, is designed for high operating capacity and excellent resistance to osmotic shock. Lewatit MP-62, another macroporous weak base anion resin, also features tertiary amine groups and is noted for its high total and operating capacity and outstanding mechanical stability. While direct catalytic comparisons are not available, the differing physical properties (gel vs. macroporous, acrylic vs. polystyrene matrix) suggest that performance in a Knoevenagel condensation could vary based on substrate size and solvent compatibility.
Aldol Condensation
The aldol condensation is another cornerstone reaction that benefits from basic catalysis. Strongly basic resins like Amberlyst® A26 OH have been utilized as catalysts for the aldol condensation of citral and acetone. In one study, this catalyst demonstrated prolonged activity in a continuous fixed-bed reactor.[5] When comparing its performance with Lewatit® K 6465, another strongly basic resin, Amberlyst® A26 OH showed a decline in activity after approximately 1100 minutes, whereas Lewatit® K 6465's activity began to decline after about 500 minutes.[5] In batch experiments, Amberlyst® A26 OH achieved a substrate conversion of 82.8% after 240 minutes in the first cycle, which dropped to 56.2% in the second cycle, with selectivity towards the desired product remaining high at around 97%.[5]
While this data pertains to strongly basic resins, it provides a benchmark for what can be achieved. For reactions where the milder basicity of a weak base resin like Amberlite IRA-67 is preferred to minimize side reactions, a trade-off in reaction rate might be expected. The choice between a weak and strong base resin will ultimately depend on the specific substrate and the desired balance between reactivity and selectivity.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed experimental protocols for catalyst preparation and a representative catalytic reaction are provided below.
Catalyst Preparation and Activation
Objective: To prepare the ion exchange resin for catalytic use by ensuring the active sites are in the appropriate free base form and the resin is free of impurities.
Materials:
-
Amberlite IRA-67 (or other anion exchange resin)
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Methanol
-
Beaker (250 mL)
-
Glass funnel with filter paper or fritted glass funnel
-
Stirring rod
-
Oven or vacuum oven
Procedure:
-
Weigh the desired amount of Amberlite IRA-67 resin into a beaker.
-
Wash the resin with deionized water to remove any preservatives and fine particles. Decant the water carefully. Repeat this step 3-4 times.
-
To convert the resin to its free base (hydroxide) form, add a 1 M NaOH solution to the beaker, ensuring the resin is fully submerged.
-
Stir the slurry gently with a stirring rod for 30-60 minutes.
-
Filter the resin using a glass funnel with filter paper or a fritted glass funnel.
-
Wash the resin thoroughly with deionized water until the pH of the filtrate is neutral (pH ~7). This can be checked with pH paper.
-
After the final water wash, rinse the resin with methanol to remove excess water.
-
Dry the activated resin in an oven at a temperature not exceeding the manufacturer's recommendation (typically around 60 °C) or in a vacuum oven at a lower temperature until a constant weight is achieved.
-
Store the dried, activated catalyst in a desiccator to prevent moisture absorption.
Causality Behind Experimental Choices:
-
The initial washing with deionized water is crucial to remove storage solutions and any broken beads that could interfere with the reaction.
-
Treatment with NaOH ensures that the tertiary amine functional groups are deprotonated and in their active, basic form, ready to participate in catalysis.
-
Washing to a neutral pH is essential to remove any residual NaOH, which could act as a homogeneous catalyst and confound the results.
-
The methanol wash facilitates drying by displacing water, which has a higher boiling point.
-
Drying under controlled temperature is important to avoid thermal degradation of the polymer matrix of the resin.
General Procedure for a Knoevenagel Condensation
Objective: To perform a Knoevenagel condensation reaction using an activated basic resin as a heterogeneous catalyst.
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Activated Amberlite IRA-67 (or other basic resin)
-
An appropriate solvent (e.g., ethanol, acetonitrile, or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the active methylene compound (1.0-1.2 mmol), and the activated basic resin (e.g., 10-20 mol% of the aldehyde).
-
Add the chosen solvent (e.g., 5-10 mL).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. Wash the recovered catalyst with the reaction solvent.
-
The recovered catalyst can be washed, reactivated, and reused.
-
The filtrate, containing the product, can be concentrated under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Self-Validating System:
-
The progress of the reaction should be monitored by a reliable analytical technique like TLC to ensure the reaction has gone to completion.
-
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The reusability of the catalyst should be tested over several cycles, with the product yield and reaction time being monitored in each cycle to assess any loss in catalytic activity.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for catalyst preparation and catalytic reaction.
Caption: Generalized mechanism of a base-catalyzed Knoevenagel condensation.
Conclusions and Future Outlook
Amberlite IRA-67 stands as a competent and reusable weakly basic catalyst for various organic transformations. Its acrylic gel matrix and tertiary amine functionality offer a unique profile that can be advantageous in terms of catalyst stability and selectivity, particularly in reactions where strong bases may promote unwanted side reactions.
However, direct comparative studies reveal that for certain reactions, other weak base resins, such as the polystyrene-based Amberlyst A21, may offer faster reaction rates. The choice between an acrylic and a polystyrene matrix, or a gel-type versus a macroporous resin, will largely be dictated by the specific substrates and solvent systems employed. Macroporous resins may offer advantages when dealing with larger molecules or in less polar solvents where pore diffusion can become a limiting factor.
For the practicing chemist, the key takeaway is the necessity of empirical validation. While this guide provides a comparative framework based on available data, the optimal catalyst for a specific application is best determined through a screening of a small panel of resins with varied properties. The detailed protocols provided herein offer a starting point for such investigations.
Future research in this area would greatly benefit from more systematic, head-to-head comparisons of a wider range of commercially available weak basic resins across a standardized set of important organic reactions. Such studies would provide an invaluable resource for the rational selection of heterogeneous catalysts, accelerating the development of more efficient and sustainable chemical processes.
References
-
Bihani, M., et al. (2013). Amberlyst A21: A reusable solid catalyst for green synthesis of pyran annulated heterocycles at room temperature. Comptes Rendus Chimie, 16(4), 419-426. Available at: [Link]
-
Hülsmann, P., et al. (2023). Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction. Catalysts, 13(9), 1305. Available at: [Link]
-
Babu, N. G., Belay, W., & Endale, T. (2020). AmberliteTM IRA67: A novel and efficient ion exchange resin catalyst for the synthesis of 1, 8-dioxoxanthene derivatives. Cogent Chemistry, 5(1), 1708160. Available at: [Link]
-
Purolite. (n.d.). Purolite A-100 Product Data Sheet. Available at: [Link]
-
LANXESS. (n.d.). LEWATIT® MP 62 Product Information. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
